REACTION_CXSMILES
|
[C:1]([O:9][CH:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.[C-:24]#[N:25].[K+]>C(O)C.O>[C:1]([O:9][CH:10]1[CH2:15][CH2:14][C:13]([N:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)([C:24]#[N:25])[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1CCC(CC1)=O
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCCCC1
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours (overnight)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid material was collected by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ether
|
Type
|
CUSTOM
|
Details
|
Concentration of the ethereal solution gave more solid material
|
Type
|
CUSTOM
|
Details
|
The combined solid material was recrystallized from 90% ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1CCC(CC1)(C#N)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |